Home > Products > Screening Compounds P64957 > 2-(benzylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
2-(benzylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide -

2-(benzylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Catalog Number: EVT-4063165
CAS Number:
Molecular Formula: C20H25NO3S
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound is a bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen.

N-(cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulphinyl)acetamide

  • Compound Description: This compound serves as a precursor in the synthesis of erythrinane derivatives. Upon treatment with toluene-p-sulphonic acid, it undergoes double cyclization to form the erythrinane skeleton.
  • Compound Description: This compound is a hydrated salt containing the [2-(3,4-dimethoxyphenyl)ethyl] moiety twice in its cationic structure. The crystal structure reveals extensive hydrogen bonding involving the amine groups, water molecules, and the carbonyl group.

8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine Fumarate

  • Compound Description: This compound, denoted as "1" in the paper, exhibits calcium antagonistic activity. It was synthesized as an analog of the antiarrhythmic and antihypertensive agent KT-362.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

  • Compound Description: This compound was synthesized from hexanedioic acid monomethyl ester using a multistep process involving chlorination, condensation, and hydrolysis reactions.

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

  • Compound Description: This compound is a synthetic intermediate in the development of isoquinoline fluorine analogues. Notably, it exists as a racemic mixture of enantiomers in its crystalline form.

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl) ethyl]-N-[(S)-1-phenyl-ethyl] acetamide

  • Compound Description: This compound was investigated in a Bischler-Napieralski cyclization reaction. Unexpected dealkylation was observed during the reaction, highlighting the influence of electronic effects on this cyclization process.

Aryl-heteroaryl-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy}methane derivatives

  • Compound Description: This refers to a class of heterocyclic compounds with the general structure aryl-heteroaryl-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy}methane. These derivatives were synthesized and investigated for their potential applications as pharmaceuticals.
  • Compound Description: KC11346 is a compound studied for its pharmacological properties. The study focused on developing a method for determining the concentrations of KC11346 and its metabolites, KC12795 and KC12816, in dog plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

  • Compound Description: This compound is a sulfonamide derivative characterized by X-ray crystallography. The structure reveals a near-perpendicular orientation between the phenyl and dimethoxyphenyl rings, stabilized by intermolecular C—H⋯O interactions and C—H⋯π interactions.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits a small dihedral angle between the naphthalene and benzene rings. Its crystal structure is stabilized by weak intramolecular C—H⋯O hydrogen bonds and intermolecular C—H⋯O, C—H⋯π, and π–π interactions.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

  • Compound Description: This compound is a sulfonamide derivative. Its crystal structure reveals a dihedral angle of 29.14(7)° between its two aromatic rings and is characterized by a distorted tetrahedral geometry around the sulfur atom.

N‐[2‐(3,4‐Di­methoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide

  • Compound Description: This compound, also known as cinnamoyl dimethyl­dop­amine, is notable for its photostability in solid form.

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

  • Compound Description: This compound is a benzoic acid derivative characterized by X-ray crystallography. The crystal structure exhibits weak π–π interactions between the benzene rings, and the molecules are interconnected by O—H⋯O and O—H⋯(O,O) hydrogen bonds involving water molecules.

(3aS, 7aS)‐2‐[2‐(3,4‐Dimethoxyphenyl)‐Ethyl]‐1,3‐Dioxo‐Octahydro‐Isoindole-3a‐Carboxylic Acid Methyl Ester

  • Compound Description: This compound is synthesized through a chiral lithium amide base desymmetrization reaction using a ring-fused imide as the starting material.

α-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile

  • Compound Description: This compound represents a group of four isomeric racemates designed as verapamil analogs with limited molecular flexibility. These analogs were synthesized to investigate the active conformations of verapamil.

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

  • Compound Description: EDMT is a pyrimidine derivative that has been synthesized and characterized using various spectroscopic techniques including UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry.

3-[[[2-(3,4-dimethoxyphenyl)ethyl] carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511)

  • Compound Description: DQ-2511 is a new antiulcer compound. The paper describes the pharmacological effects of DQ-2511, which include inhibition of gastric ulceration, reduction of gastric acid and pepsin output, and an increase in gastric mucosal blood flow.
  • Compound Description: Timcodar is a compound under investigation for the treatment of mycobacterial infections, specifically tuberculosis.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (Compound 15)

  • Compound Description: This compound showed significant antiulcer activity in a study evaluating a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine.

5‐Äthyl‐1‐(3,4‐dimethoxyphenyl)‐7,8‐dimethoxy‐4‐methyl‐5H‐2,3‐benzodiazepin

  • Compound Description: This compound was studied using NMR and mass spectrometry to determine its structure and conformation.

n-Butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (n-butyl THPM)

  • Compound Description: n-butyl THPM, a pyrimidine derivative, was synthesized and subsequently used to prepare nanoparticles via a water/oil microemulsion method.

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Compound Description: This compound is a dihydroisoquinoline derivative synthesized from eugenol methyl ether through a multistep process, including a Ritter reaction and cyclization. It holds potential as a hybrid drug with possible antitumor, antimalarial, and antiviral properties.

6,7-Dimethoxy-1-[(halophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This refers to a class of tetrahydroisoquinoline derivatives synthesized as potential drug candidates.

6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

  • Compound Description: This benzazepine derivative was synthesized through an intramolecular condensation reaction and characterized by X-ray diffraction, revealing a half-chair conformation of its seven-membered ring.

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisochinoline

  • Compound Description: This tetrahydroisoquinoline derivative was synthesized as a potential pharmacophore. The synthetic strategy highlights the use of selective demethylation and phosphorylation for achieving desired substitutions on the aromatic ring.

(E)‐6‐(3,4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3,4‐dihydro‐2(1H)‐pyrimidinone (FK664)

  • Compound Description: FK664, a pyrimidinone derivative, has been structurally characterized by X-ray crystallography, revealing a planar heterocyclic ring and the angles between the benzene rings and the heterocycle.

N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine

  • Compound Description: This compound, characterized by X-ray crystallography, is a potential precursor for sustained nitric oxide (NO) release agents. Its structure reveals a specific conformation and intermolecular interactions that contribute to its NO-releasing capabilities.

N-(3,4-Dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide (6a) and N-2-(3,4-dimethoxyphenyl)ethyl-1-phenyl-2-(phenylsulfinyl)-ethylformamide (6b)

  • Compound Description: These two compounds were used in a study to synthesize tetrahydroisoquinoline and benzazepine derivatives via a Pummerer-type cyclization reaction. The study found that adding boron trifluoride diethyl etherate significantly enhanced the cyclization process.

8-Chloro-5-¿N-ethyl-N-[2-(3,4-dimethoxyphenyl)ethyl]aminopropionyl¿-2,3,4, 5-tetrahydro-1,5-benzothiazepine fumarate (Compound 9b)

  • Compound Description: This compound is a benzothiazepine derivative with potent vasoconstrictive activity. Its mechanism of action involves H1-histamine receptor agonism and calcium entry blockade.

7,8‐Dimethoxy‐1,3,4,5‐Tetrahydro‐2H‐3‐Benzazepin‐2‐one

  • Compound Description: This benzazepinone derivative was synthesized by oxidizing an isoquinoline enamide precursor with lead tetraacetate. This method offers a convenient route to accessing tetrahydro-3-benzazepin-2-ones.

11‐(3,4‐Dimethoxyphenyl)‐2,3‐dimethoxy‐9,10‐dihydrochromeno[4,3‐b]pyrrolizin‐6(8H)‐one

  • Compound Description: This compound is a chromenone-fused pyrrolizine, designed as an analog of the lamellarin alkaloids. It features a pyrrolidine ring replacing the isoquinoline system found in lamellarins, specifically mimicking the structure of lamellarin G trimethyl ether.

1,1-Diethyl-4-(naphthalene-2-yl)piperazin-1-ium (2NDEP)

  • Compound Description: 2NDEP is a weak partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Molecular docking studies suggest that it binds to the allosteric activation (AA) site of the receptor.

Tariquidar (TQR)

  • Compound Description: Tariquidar (TQR) is a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter belonging to the ATP-binding cassette (ABC) transporter family. It exhibits high affinity for P-gp but is also a substrate for another ABC transporter, breast cancer resistance protein (BCRP).

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide (gx-50)

  • Compound Description: gx-50, extracted from Sichuan pepper (Zanthoxylum Bungeanum), is a potential drug candidate for Alzheimer's disease (AD). Studies indicate its ability to improve cognitive functions, reduce amyloid-β (Aβ) oligomer accumulation, disassemble Aβ oligomers, inhibit Aβ-induced neuronal apoptosis, and reduce neuronal calcium toxicity.
  • Compound Description: These compounds represent two series of derivatives incorporating various heterocyclic and substituted phenyl groups. They were synthesized and characterized for their potential biological activities.

Properties

Product Name

2-(benzylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

IUPAC Name

2-benzylsulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C20H25NO3S/c1-15(25-14-17-7-5-4-6-8-17)20(22)21-12-11-16-9-10-18(23-2)19(13-16)24-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,21,22)

InChI Key

IKVWMBNPLIPNDJ-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.